molecular formula C32H32N10O10S3 B14389499 N-[(E)-(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methyl-4-nitroaniline;sulfate CAS No. 89923-58-0

N-[(E)-(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methyl-4-nitroaniline;sulfate

Cat. No.: B14389499
CAS No.: 89923-58-0
M. Wt: 812.9 g/mol
InChI Key: OPWUSWFYSMOOAW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methyl-4-nitroaniline;sulfate is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methyl-4-nitroaniline typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of an aromatic amine, such as 4-nitroaniline, using sodium nitrite and hydrochloric acid at low temperatures to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a compound containing the benzothiazolium moiety under alkaline conditions to form the azo compound.

    Methylation: The final step involves the methylation of the azo compound using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature control and reagent addition can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methyl-4-nitroaniline undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the cleavage of the azo bond and formation of amines.

    Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, especially in the presence of nucleophiles like hydroxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

    Oxidation: Various carboxylic acids and ketones.

    Reduction: Corresponding amines.

    Substitution: Hydroxylated derivatives.

Scientific Research Applications

N-[(E)-(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methyl-4-nitroaniline has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy, due to its intense color and stability.

    Biology: Employed in staining biological tissues and cells for microscopic analysis.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment, where its light-absorbing properties can be utilized to generate reactive oxygen species that kill cancer cells.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of N-[(E)-(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methyl-4-nitroaniline involves its ability to absorb light and undergo photoisomerization. This property is particularly useful in photodynamic therapy, where the compound absorbs light of a specific wavelength, leading to the generation of reactive oxygen species that can damage cellular components and induce cell death. The molecular targets include cellular membranes, proteins, and nucleic acids, which are susceptible to oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: A simpler azo compound with two phenyl groups, used as a molecular switch in various applications.

    Methyl Orange: An azo dye used as a pH indicator in titrations.

    Disperse Orange 1: Another azo dye used in the textile industry for dyeing synthetic fibers.

Uniqueness

N-[(E)-(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methyl-4-nitroaniline stands out due to its unique combination of a benzothiazolium moiety and a nitroaniline group, which imparts distinct photophysical properties and makes it suitable for specialized applications such as photodynamic therapy and advanced analytical techniques.

Properties

CAS No.

89923-58-0

Molecular Formula

C32H32N10O10S3

Molecular Weight

812.9 g/mol

IUPAC Name

N-[(E)-(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methyl-4-nitroaniline;sulfate

InChI

InChI=1S/2C16H16N5O3S.H2O4S/c2*1-19-14-9-8-13(24-3)10-15(14)25-16(19)17-18-20(2)11-4-6-12(7-5-11)21(22)23;1-5(2,3)4/h2*4-10H,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

OPWUSWFYSMOOAW-UHFFFAOYSA-L

Isomeric SMILES

C[N+]1=C(SC2=C1C=CC(=C2)OC)/N=N/N(C3=CC=C(C=C3)[N+](=O)[O-])C.C[N+]1=C(SC2=C1C=CC(=C2)OC)/N=N/N(C3=CC=C(C=C3)[N+](=O)[O-])C.[O-]S(=O)(=O)[O-]

Canonical SMILES

C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NN(C)C3=CC=C(C=C3)[N+](=O)[O-].C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NN(C)C3=CC=C(C=C3)[N+](=O)[O-].[O-]S(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.